3-Chloro-6-(thiophen-3-yl)pyridazine
Description
Significance of Pyridazine (B1198779) Derivatives in Chemical Research
Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention from the scientific community due to their wide array of biological activities and applications in materials science. rjptonline.org The pyridazine core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. rjptonline.org
The diverse biological activities attributed to pyridazine derivatives are extensive, with research demonstrating their potential as:
Anticancer agents
Antihypertensive agents
Antidepressants
Antibacterials
Antifungals
Anti-inflammatory agents
Analgesics
Anticonvulsants
Antidiabetics rjptonline.org
The thiophene (B33073) ring, also a prominent feature in many pharmaceuticals, is known for its ability to act as a bioisostere for a phenyl ring, potentially improving a molecule's pharmacokinetic properties. nih.gov The presence of both the pyridazine and thiophene moieties in 3-Chloro-6-(thiophen-3-yl)pyridazine suggests its potential as a scaffold for the development of novel therapeutic agents.
The following table provides examples of various pyridazine derivatives and their reported biological activities, illustrating the broad significance of this class of compounds in chemical research.
| Compound Name | Structure | Reported Biological Activity/Application |
| 3,6-Dichloropyridazine (B152260) | Cl-C4H2N2-Cl | Key intermediate in the synthesis of various pyridazine derivatives. google.com |
| 3-Amino-6-chloropyridazine | H2N-C4H2N2-Cl | Intermediate for pharmaceuticals. google.com |
| 3-Chloro-6-methylpyridazine | CH3-C4H2N2-Cl | Chemical intermediate. |
| 3-Chloro-6-(4-chlorophenyl)pyridazine | (p-Cl-Ph)-C4H2N2-Cl | Chemical intermediate. chemicalbook.com |
| 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine | (m-CF3-Ph)-piperazinyl-C4H2N2-Cl | Synthesized for structural and potential pharmacological studies. researchgate.net |
Detailed Research Findings:
Research into pyridazine derivatives often focuses on modifying the substituents on the pyridazine ring to tune the molecule's biological activity. The chlorine atom at the 3-position of this compound is a particularly useful functional group. It can be readily displaced by various nucleophiles, such as amines, alcohols, and thiols, allowing for the synthesis of a diverse library of new compounds. This reactivity is a cornerstone of the use of chloropyridazines in drug discovery and development.
For instance, studies on related 3-chloro-6-substituted pyridazines have shown that substitution of the chlorine atom with different piperazine (B1678402) derivatives can lead to compounds with interesting pharmacological profiles. researchgate.net Similarly, the thiophene ring can be further functionalized to explore structure-activity relationships.
While comprehensive studies on this compound are not widely available, its structural components and the known reactivity of the pyridazine scaffold strongly suggest its utility as a valuable intermediate in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further research into this specific compound would be beneficial to fully elucidate its chemical properties and potential applications.
Structure
2D Structure
Properties
IUPAC Name |
3-chloro-6-thiophen-3-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-8-2-1-7(10-11-8)6-3-4-12-5-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCYTUKONSAFBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C2=CSC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801301968 | |
| Record name | 3-Chloro-6-(3-thienyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801301968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78784-79-9 | |
| Record name | 3-Chloro-6-(3-thienyl)pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78784-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6-(3-thienyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801301968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Characterization and Structural Elucidation of 3 Chloro 6 Thiophen 3 Yl Pyridazine and Analogs
Advanced Spectroscopic Techniques
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For pyridazine (B1198779) derivatives, ¹H and ¹³C NMR spectra offer precise information about the chemical environment of hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of 3-chloro-6-(thiophen-3-yl)pyridazine, the chemical shifts (δ) of the protons are influenced by the electronic effects of the chlorine atom and the thiophene (B33073) ring. nih.govpitt.edu The aromatic protons on the pyridazine and thiophene rings typically appear in the downfield region of the spectrum. For instance, in a related series of 6-thienyl-substituted 2-amino-3-cyanopyridines, the thienyl protons were observed at specific chemical shifts, which aided in their structural confirmation. researchgate.net The coupling patterns (multiplicity) and coupling constants (J values) between adjacent protons provide further insights into the connectivity of the atoms. sciforum.net
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the attached substituents. rsc.org In substituted pyridazines, the carbon atoms bonded to the electronegative chlorine and nitrogen atoms are typically deshielded and resonate at a lower field. Computational DFT methods are often employed to calculate theoretical chemical shifts, which generally show good agreement with experimental data for related structures like 3-chloro-6-methoxypyridazine (B157567). nih.gov
Interactive Table: Representative ¹H and ¹³C NMR Data for Pyridazine Analogs
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 7J | CDCl₃ | 7.35 (d, J = 8.8 Hz, 2H), 6.87 (d, J = 8.8 Hz, 2H), 5.60 (s, 2H), 4.03–3.94 (m, 1H), 3.79 (s, 3H), 2.23–2.14 (m, 2H), 1.82–1.73 (m, 2H), 1.68–1.26 (m, 6H) | 173.3, 164.5, 159.7, 143.2, 129.8, 127.1, 114.2, 59.6, 55.3, 47.7, 33.1, 25.8, 25.5 |
| 7I | CDCl₃ | 7.45 (t, J = 8.0 Hz, 2H), 7.37–7.29 (m, 5H), 6.87 (d, J = 8.8 Hz, 2H), 5.58 (s, 2H), 3.79 (s, 3H) | 175.8, 159.7, 158.5, 153.9, 139.3, 130.0, 129.8, 127.2, 126.4, 120.6, 114.1, 59.4, 55.2 |
| 7L | CDCl₃ | 7.71 (d, J = 6.8 Hz, 2H), 7.56–7.45 (m, 3H), 7.32 (d, J = 8.4 Hz, 2H), 6.86 (d, J = 8.4 Hz, 2H), 5.59 (s, 2H), 3.78 (s, 3H) | 175.8, 164.9, 159.7, 143.5, 135.7, 130.9, 130.0, 129.7, 128.0, 127.0, 114.1, 59.6, 55.2 |
Data sourced from a study on thiazolo[4,5-d] mdpi.comsciforum.netprinceton.edutriazole derivatives, which share structural motifs with the target compound. rsc.org
Infrared and Raman Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups present in a molecule. researchgate.net The spectra reveal characteristic absorption or scattering bands corresponding to the vibrational modes of specific bonds.
For chloropyridazine derivatives, the FT-IR and FT-Raman spectra provide valuable information. For example, in the study of 3-chloro-6-methoxypyridazine, the vibrational frequencies were analyzed to understand the molecular structure. nih.gov The C-Cl stretching vibration is a key feature, typically appearing in the fingerprint region of the spectrum. The vibrations of the pyridazine and thiophene rings will also produce a series of characteristic bands. For instance, the C=N and C=C stretching vibrations within the pyridazine ring, and the C-S and C-H vibrations of the thiophene ring, can be identified. researchgate.net The synthesis of various pyridazinone derivatives has been confirmed using FT-IR to identify characteristic absorption bands. mdpi.com
Ultraviolet-Visible Spectroscopy (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. researchgate.net The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. The resulting spectrum, a plot of absorbance versus wavelength, reveals the λmax values, which are characteristic of the compound's electronic structure.
For π-conjugated systems like this compound, the UV-Vis spectrum is particularly informative. The electronic transitions are typically of the π → π* type. The position of the absorption maxima is influenced by the extent of conjugation and the nature of the substituents. sciforum.net In a study on 3-chloro-6-methoxypyridazine, the UV-Visible absorption spectrum was recorded in methanol (B129727) and analyzed. nih.gov The photophysical properties of novel thienyl-pyridazine derivatives have also been studied to understand the influence of different functional groups on their optical properties. sciforum.net
Mass Spectrometry (LC/MS-MS, ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC/MS-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed for the analysis of pyridazine derivatives. mdpi.comnih.gov
In ESI-MS, the molecule is ionized, typically by protonation to form [M+H]⁺, and the mass-to-charge ratio (m/z) of the resulting ion is measured. uni.lu This provides the molecular weight of the compound with high accuracy. For this compound, the presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum, with the M+2 peak being approximately one-third the intensity of the molecular ion peak. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information based on the fragmentation pattern. nih.gov The synthesis of various pyridazinone derivatives has been confirmed by ESI-MS. mdpi.com
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netresearchgate.net This technique provides accurate bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure.
For analogs of this compound, single-crystal X-ray diffraction studies have been crucial. For example, the crystal structure of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine revealed that the molecule is nearly planar, with a small dihedral angle between the pyridazine and pyrazole (B372694) rings. nih.gov The packing of molecules in the crystal lattice is often stabilized by intermolecular interactions such as hydrogen bonds. nih.govresearchgate.net In the case of 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile, X-ray analysis provided detailed information on the dihedral angles between the various rings. researchgate.net
Interactive Table: Crystal Data for a Pyridazine Analog
| Parameter | Value |
| Compound | 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine |
| Molecular Formula | C₇H₅ClN₄ |
| Molecular Weight | 180.60 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.684 (3) |
| b (Å) | 6.526 (3) |
| c (Å) | 11.130 (6) |
| α (°) | 83.00 (3) |
| β (°) | 77.64 (2) |
| γ (°) | 88.04 (3) |
| Volume (ų) | 400.2 (4) |
| Z | 2 |
Data sourced from a crystallographic study on a related pyridazine derivative. nih.gov
Elemental Analysis for Compound Purity and Composition
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. researchgate.net The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's purity and elemental composition.
For newly synthesized compounds like 6-thienyl-substituted 2-amino-3-cyanopyridines, elemental analysis is a standard characterization method. For instance, for 2-amino-6-(4-chlorophenyl)-3-cyanopyridine, the found percentages of C, H, and N were compared to the calculated values to confirm its composition. researchgate.net This technique is often used in conjunction with spectroscopic methods to provide a complete and unambiguous characterization of the target molecule. researchgate.netresearchgate.net
Computational and Theoretical Investigations of 3 Chloro 6 Thiophen 3 Yl Pyridazine
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. It is instrumental in predicting the geometry, electronic structure, and spectroscopic properties of molecules. For a molecule like 3-Chloro-6-(thiophen-3-yl)pyridazine, DFT calculations, typically using a functional like B3LYP combined with a suitable basis set (e.g., 6-311G(d,p)), would provide fundamental insights into its behavior.
Electronic Structure and Stability Analysis (e.g., HOMO-LUMO Gap)
The electronic structure of a molecule is key to understanding its reactivity and stability. A crucial aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive and can be easily excited. For instance, in a study of 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl] nih.govlab-chemicals.comnih.govtriazolo[4,3-b]pyridazine, the calculated HOMO-LUMO energy gap was found to be 3.469 eV, suggesting it is a soft molecule with easy electron transfer from HOMO to LUMO. nih.gov For this compound, a similar analysis would reveal its kinetic stability and charge transfer characteristics.
Table 1: Frontier Molecular Orbital Energies (Illustrative)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data not available for the title compound |
| ELUMO | Data not available for the title compound |
| Energy Gap (ΔE) | Data not available for the title compound |
This table illustrates the typical data obtained from a HOMO-LUMO analysis. Specific values for this compound would require dedicated DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored based on the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-deficient, susceptible to nucleophilic attack). Green and yellow represent regions of neutral or intermediate potential.
For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyridazine (B1198779) ring due to their lone pairs of electrons, making them sites for electrophilic attack. The hydrogen atoms and the region around the chlorine atom might show positive potential. Such maps are crucial for understanding intermolecular interactions, including hydrogen bonding. nih.govscienceopen.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
In a study on 3-chloro-6-methoxypyridazine (B157567), NBO analysis was used to explain the formation of hydrogen bonds and other interactions. nih.gov For this compound, NBO analysis would elucidate the stability arising from electron delocalization between the pyridazine and thiophene (B33073) rings and quantify the interactions involving the chlorine substituent.
Table 2: NBO Analysis - Second-Order Perturbation Energy E(2) (Illustrative)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| Example: π(C=C) | π*(C=N) | Data not available for the title compound |
| Example: LP(N) | σ*(C-Cl) | Data not available for the title compound |
This table shows examples of hyperconjugative interactions that would be quantified by NBO analysis. Specific data for the title compound is not available.
Prediction of Spectroscopic Parameters (e.g., Theoretical Chemical Shifts)
DFT calculations are widely used to predict spectroscopic parameters, such as NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman). By calculating the magnetic shielding tensors of the nuclei, theoretical NMR chemical shifts can be obtained. These calculated values are then compared with experimental data to confirm the molecular structure.
For instance, a computational study of 3-chloro-6-methoxypyridazine showed good agreement between the computed and experimental ¹H and ¹³C NMR chemical shifts. nih.gov A similar theoretical study on this compound would predict its NMR spectrum, aiding in the structural elucidation and assignment of experimental signals.
Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts (Illustrative)
| Atom | Theoretical δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| C1 | Data not available | Data not available |
| C2 | Data not available | Data not available |
| C3 | Data not available | Data not available |
| C4 | Data not available | Data not available |
This table illustrates how theoretical and experimental NMR data are compared. Specific values for the title compound would require dedicated computational and experimental work.
Vibrational Analysis and Assignments
Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. The calculated vibrational frequencies and intensities are compared with experimental spectra to make detailed assignments of the vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations.
This comparative analysis helps to confirm the molecular structure and understand the vibrational properties. For example, the vibrational spectra of 3-chloro-6-methoxypyridazine were calculated using DFT and showed good agreement with the experimental FT-IR and FT-Raman spectra. nih.gov A vibrational analysis of this compound would similarly help in interpreting its experimental IR and Raman spectra.
Table 4: Vibrational Frequencies and Assignments (Illustrative)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(C-H) | Data not available | Data not available | C-H stretching |
| ν(C=N) | Data not available | Data not available | C=N stretching |
| ν(C-Cl) | Data not available | Data not available | C-Cl stretching |
This table demonstrates the type of data generated from a vibrational analysis. Specific frequencies for the title compound are not available.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These studies are fundamental in drug discovery and medicinal chemistry to understand the binding mechanisms and predict the affinity of a compound for a particular biological target.
For this compound, molecular docking studies could be employed to investigate its potential as an inhibitor for various enzymes or receptors. Given that pyridazine and thiophene moieties are present in many biologically active compounds, this molecule could be docked into the active sites of proteins such as kinases, cyclooxygenases (COX), or other enzymes implicated in disease. amazonaws.comresearchgate.net The docking results would provide information on the binding energy, binding pose, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein's amino acid residues. This information is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent analogs.
Table 5: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3-chloro-6-methoxypyridazine |
| 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl] nih.govlab-chemicals.comnih.govtriazolo[4,3-b]pyridazine |
| 3-Chloro-6-hydrazinylpyridazine |
| 1,3-dichloroacetone |
| 6-chloropyridazin-3-amine |
| 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine |
| 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine |
| sodium benzenesulfinate |
| 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine |
| 3,6-dichloro-pyridazine |
| 1-[3-(trifluoromethyl)phenyl]piperazine |
| 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine |
| malon dialdehyde (B1249045) bis-(diethylacetal) |
| 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine |
| 3-chloro-6-hydrazinylpyridazine |
| acetophenone |
| 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine |
| 3-chloro-6-(5-chlorothiophen-2-yl)pyridazine |
| N-(3-fluorophenyl)-6-(thiophen-2-yl)-thieno[2,3-b]pyridine-2-carboxamide |
| thiophene-2,5-dicarbonyl dichloride |
| pyrazole (B372694) |
| 3-methylpyrazole |
| thiophene-2,5-diylbis((1H-pyrazol-1-yl)methanone) |
| thiophene-2,5-diylbis((3-methyl-1H-pyrazol-1-yl)methanone) |
| 4-(thiophen-2-yl)pyrimidine |
| 6-(3-pyridyl)pyridazin-3-yl]amides |
| 3-chloro-6-(1H-pyrazol-1-yl)pyridazine |
| 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine |
| 3-chloro-6-[4-(2-pyrid-yl)piperazin-1-yl]pyridazine |
Protein-Ligand Interaction Analysis
Protein-ligand interaction analysis is a cornerstone of computational drug discovery, used to predict how a small molecule, or ligand, might bind to a protein target. For derivatives of pyridazine and thiophene, this analysis is key to identifying potential therapeutic applications. Molecular docking studies, a primary tool in this analysis, calculate the preferred orientation and binding affinity of a ligand when bound to a receptor. amazonaws.com
Studies on structurally related pyridazine derivatives have demonstrated their potential to bind with various receptor proteins, suggesting possible antibacterial or anticancer activities. amazonaws.comnih.gov These computational analyses reveal key interactions, such as hydrogen bonds and arene-cation interactions, which stabilize the ligand-protein complex. amazonaws.commdpi.com For example, in docking studies of thiazole (B1198619) derivatives, arene-cation interactions with residues like Arg96 and Lys106 were observed to be critical for binding. mdpi.com Similarly, analyses of other heterocyclic compounds have shown that Van der Waals forces and pi-pi stacking interactions also play a significant role in stabilizing the complex. nih.gov
For this compound, a hypothetical docking study would involve placing the molecule into the binding site of a target protein. The analysis would identify which amino acid residues interact with the pyridazine ring, the thiophene moiety, and the chlorine atom. The pyridazine and thiophene rings could engage in pi-pi stacking or hydrophobic interactions, while the nitrogen and sulfur atoms could act as hydrogen bond acceptors.
Table 1: Representative Protein-Ligand Interactions for Related Heterocyclic Compounds This table presents typical interaction data from molecular docking studies of compounds structurally related to this compound to illustrate the type of results obtained from such analyses.
| Compound Class | Target Protein (PDB ID) | Key Interacting Residues | Type of Interaction | Predicted Binding Affinity (kcal/mol) |
| Thiazole Derivatives mdpi.com | Rho6 Protein | Arg96, Lys106 | Arene-cation, Hydrogen Bond | -6.8 to -8.2 |
| Piperidine Derivatives nih.gov | Myeloma Protein (6FS1) | Not Specified | Not Specified | High Total Energy Score |
| Pyridazinone Derivatives nih.gov | Papain-like Protease (PLpro) | Asp286, Ala288, Trp106 | Hydrogen Bond, Pi-pi Stacked | -4.9 to -7.7 |
| Thieno[2,3-b]pyridine Derivatives researchgate.net | NMN Adenylyltransferase | Not Specified | Not Specified | -10.75 to -11.12 |
Enzyme Active Site Binding Predictions
Predicting how a compound binds within an enzyme's active site is a specific application of protein-ligand interaction analysis, crucial for designing enzyme inhibitors. Pyridazine derivatives have been investigated as potential inhibitors for various enzymes, including those involved in cancer and microbial pathways. amazonaws.comrjptonline.org Computational studies predict that these molecules can effectively bind within the active sites of receptor proteins, often displaying favorable binding energies. amazonaws.com
The process involves docking the ligand into the crystallographically determined structure of the enzyme's active site. For this compound, the thiophene and pyridazine scaffolds would be assessed for their fit within the enzyme's binding pocket. The chlorine substituent's role would be of particular interest, as halogen atoms can form halogen bonds or participate in hydrophobic interactions, potentially enhancing binding affinity and selectivity. Studies on similar chloro-substituted heterocyclic compounds have identified interactions with key residues in enzyme active sites. nih.gov For example, derivatives of 6-chloro-4-hydroxy-2-quinolone-3-carboxamide have been docked into the active sites of target proteins to explore their anticancer potential. mdpi.com
Table 2: Predicted Binding Affinities for Related Compounds Against Various Enzymes This table showcases binding energy data from docking studies on compounds analogous to this compound, demonstrating the prediction of binding to enzyme active sites.
| Compound/Derivative | Target Enzyme/Protein | Predicted Binding Energy (kcal/mol) | Reference |
| 3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine Derivative | NMN Adenylyltransferase | -11.12 | researchgate.net |
| N-(3-fluorophenyl)-6-(thiophen-2-yl)-thieno[2,3-b]pyridine-2-carboxamide | NMN Adenylyltransferase | -10.94 | researchgate.net |
| 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | Trypanosomal enzymes (inferred) | EC50 = 0.38 µM (activity measure) | mdpi.com |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Anticancer Target Proteins | Not Specified | mdpi.com |
Molecular Dynamics Simulations for Ligand-Target Interactions
While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. nih.gov MD simulations are used to assess the stability of the predicted binding pose, revealing how the ligand and protein move and adapt to each other in a simulated physiological environment. researchgate.net This computational method evaluates parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to understand the complex's dynamic behavior and long-term stability. nih.govresearchgate.net
For a complex of this compound with a target protein, an MD simulation would typically run for nanoseconds to capture significant conformational changes. researchgate.net The simulation would confirm whether the key interactions predicted by docking, such as hydrogen bonds or pi-pi stacking, are maintained over time. Such studies on related pyridazine derivatives have been employed to design novel multi-target ligands, demonstrating enhanced dynamic stability within protein binding sites. researchgate.net The stability of the complex is a strong indicator of the ligand's potential as an effective inhibitor or modulator of protein function.
Theoretical Studies on Interaction with Surfaces (e.g., Corrosion Inhibition Mechanisms)
Theoretical studies, particularly using Density Functional Theory (DFT) and MD simulations, are also applied to understand how organic molecules interact with metal surfaces, a key aspect of developing corrosion inhibitors. nih.gov Organic molecules containing heteroatoms (like N and S) and aromatic rings are known to be effective corrosion inhibitors because they can adsorb onto a metal surface, forming a protective layer that blocks corrosive agents. nih.gov
The structural features of this compound—namely the nitrogen atoms in the pyridazine ring and the sulfur atom in the thiophene ring—make it a candidate for corrosion inhibition studies. Theoretical investigations would focus on several aspects:
Adsorption Mechanism: DFT calculations can model the adsorption of the molecule on a metal surface (e.g., copper or steel). These calculations help determine the most stable adsorption geometry and the strength of the interaction. nih.gov
Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A high HOMO energy suggests a greater tendency to donate electrons to the metal's vacant d-orbitals, while a low LUMO energy indicates an ability to accept electrons from the metal, strengthening the bond. The energy gap (ΔE = ELUMO – EHOMO) is an indicator of the molecule's stability and reactivity. researchgate.netresearchgate.net
Protective Film Simulation: MD simulations can model the behavior of many inhibitor molecules at the metal-solution interface, providing insights into the formation and stability of the protective film. nih.gov
Studies on thiophene derivatives have shown they can achieve high inhibition efficiency by forming a protective coating on metal surfaces through adsorption. nih.gov
Table 3: Theoretical Parameters for Corrosion Inhibition Potential (Representative) This table shows typical quantum chemical parameters calculated using DFT for organic molecules studied as corrosion inhibitors. These values are illustrative of what would be calculated for this compound.
| Parameter | Description | Typical Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher values indicate better electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower values indicate better electron-accepting ability. |
| ΔE (Energy Gap) | Difference between ELUMO and EHOMO | A smaller gap suggests higher reactivity and potentially better inhibition. |
| Dipole Moment (μ) | Measure of the molecule's overall polarity | Higher values can correlate with increased adsorption on the metal surface. |
Biological Activity Profiling of Pyridazine Derivatives Excluding Clinical Human Trials
Enzyme Inhibition Studies
The structural versatility of the pyridazine (B1198779) core allows for its interaction with a wide range of enzymatic targets, leading to the modulation of various biological pathways.
Cholinesterase Enzyme Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for regulating neurotransmission. Their inhibition is a key strategy in the management of Alzheimer's disease. cabidigitallibrary.org Several studies have investigated pyridazine and related pyridine (B92270) derivatives as potential cholinesterase inhibitors.
A series of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(benzenesulfonohydrazide) derivatives were synthesized and evaluated for their ability to inhibit AChE and BChE. cabidigitallibrary.org While the compounds generally showed moderate inhibition, they were more active against BChE. cabidigitallibrary.org One dual inhibitor, compound VI₂ₐ , demonstrated 25.02% inhibition against AChE and 51.70% inhibition against BChE at a concentration of 100 μg/ml, suggesting that pyridazinone derivatives could be promising leads for developing new BChE inhibitors. cabidigitallibrary.org
In a separate study, new pyridine derivatives with carbamic or amidic functions were designed. The carbamate (B1207046) 8 was identified as a potent human AChE (hAChE) inhibitor with an IC₅₀ value of 0.153 µM, while carbamate 11 was the most effective inhibitor of human BChE (hBChE) with an IC₅₀ of 0.828 µM. youtube.com Molecular docking suggested that carbamate 8 interacts with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. youtube.com
Furthermore, a series of pyrimidine (B1678525) and pyridine diamines were designed as dual binding site cholinesterase inhibitors. mdpi.com Many of these compounds acted as nanomolar inhibitors of both AChE and BChE. mdpi.com Specifically, compound 22 , a pyrimidine derivative with an indole (B1671886) group, was the most potent inhibitor of equine BChE (eqBChE), with a Ki value of 99 nM. globalauthorid.com Generally, the pyridine amine derivatives in this series were found to be more potent against eqBChE than the corresponding pyrimidine derivatives. globalauthorid.com
| Compound | Target Enzyme | Inhibitory Activity (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|
| VI₂ₐ | AChE | 25.02% inhibition at 100 µg/ml | cabidigitallibrary.org |
| VI₂ₐ | BChE | 51.70% inhibition at 100 µg/ml | cabidigitallibrary.org |
| Carbamate 8 | hAChE | 0.153 µM | youtube.com |
| Carbamate 11 | hBChE | 0.828 µM | youtube.com |
| Compound 22 | eqBChE | 99 nM (Kᵢ) | globalauthorid.com |
Cyclooxygenase (COX-1 and COX-2) Inhibition
Cyclooxygenase (COX) enzymes are central to the inflammatory process, and their inhibition is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). sci-hub.senih.gov The pyridazine nucleus has been identified as a promising template for developing selective COX-2 inhibitors, which offer the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs. nih.govnih.gov
Research has led to the synthesis of novel pyridazinone and pyridazinthione derivatives that demonstrate highly potent and selective COX-2 inhibitory activity. sci-hub.seyoutube.com For instance, compounds 3d , 3g , and 6a showed more potent inhibition of the COX-2 enzyme than the well-known COX-2 inhibitor celecoxib (B62257), with IC₅₀ values of 67.23, 43.84, and 53.01 nM, respectively. sci-hub.seyoutube.com Notably, compound 3g had a selectivity index (SI) of 11.51, which is comparable to that of celecoxib (SI 11.78). sci-hub.seyoutube.com
Another study focused on pyridazine-based thiazole (B1198619) and 4-thiazolidinone (B1220212) derivatives as potential COX-2 inhibitors with improved gastric safety profiles. nih.gov Further investigations into dihydropyridazinone derivatives also yielded compounds with significant anti-inflammatory and analgesic properties. nih.govnih.gov Compounds 20 and 26 from this series showed notable anti-inflammatory activity, comparable to ibuprofen, and demonstrated a superior gastrointestinal safety profile. nih.govnih.gov
| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (SI) for COX-2 | Reference |
|---|---|---|---|---|
| Compound 3d | - | 67.23 | - | sci-hub.seyoutube.com |
| Compound 3g | 504.6 | 43.84 | 11.51 | sci-hub.seyoutube.com |
| Compound 6a | - | 53.01 | - | sci-hub.seyoutube.com |
| Celecoxib (Reference) | 866.2 | 73.53 | 11.78 | sci-hub.seyoutube.com |
| Indomethacin (Reference) | 12.32 | 739.2 | 0.016 | sci-hub.seyoutube.com |
Kinase Inhibition (e.g., c-Met, Pim-1, EGFR, CDK-2, HPK1)
Protein kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in cancer. Pyridazine derivatives have been explored as potent kinase inhibitors.
One study described the development of 6-aryl-2-(3-(heteroarylamino)benzyl)pyridazinone derivatives as ATP-competitive c-Met tyrosine kinase inhibitors. eurekaselect.com Overactivation of c-Met is known to promote tumor growth and metastasis. eurekaselect.com A structure-activity relationship study identified pyridazinone 19 as a highly potent and selective c-Met inhibitor. eurekaselect.com
In another line of research, pyrido-pyridazinone derivatives were discovered to be potent inhibitors of FER tyrosine kinase. nih.gov Starting from a moderately active pyridine derivative, structural modifications led to the discovery of compound 4 , which possessed a nitrile group and showed potent inhibitory activity. nih.gov Further optimization of this pyrido-pyridazinone template led to compound 17c (DS08701581) , which exhibited high cell-free and cellular activity, good oral bioavailability, and improved kinase selectivity, resulting in significant tumor growth inhibition in a Ba/F3-FER tumor model. nih.gov
| Compound Class | Target Kinase | Key Findings | Reference |
|---|---|---|---|
| 6-aryl-2-(3-(heteroarylamino)benzyl)pyridazinones | c-Met | Compound 19 is a highly potent and selective inhibitor. | eurekaselect.com |
| Pyrido-pyridazinone derivatives | FER | Compound 4 showed potent activity. | nih.gov |
| Pyrido-pyridazinone derivatives | FER | Compound 17c (DS08701581) showed significant in vivo tumor growth inhibition. | nih.gov |
Other Enzyme Modulating Activities (e.g., Glycosidase, Influenza Neuraminidase, PDP-IV, β-Secretase 1, Protein Tyrosine Phosphatase 1B)
The therapeutic potential of pyridazine derivatives extends to the modulation of various other enzymes.
Influenza Neuraminidase: This enzyme is a critical target for antiviral drugs against influenza. cabidigitallibrary.orgnih.gov 1,4,5,6-Tetrahydropyridazine derivatives have been synthesized and evaluated as influenza neuraminidase inhibitors, with some compounds exhibiting inhibitory activity in the micromolar range. strategian.com
Dipeptidyl Peptidase-IV (DPP-IV): Inhibition of DPP-IV is a therapeutic strategy for type 2 diabetes. youtube.comnih.goveurekaselect.com Researchers have designed 3-pyridylacetamide derivatives as DPP-4 inhibitors, targeting a specific interaction with the Arg125 residue of the enzyme. nih.gov This work led to the discovery of potent and selective DPP-4 inhibitors. nih.govnih.gov
β-Secretase 1 (BACE1): BACE1 is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. nih.govresearchgate.net The development of BACE1 inhibitors is a major focus of research, though clinical trials have faced challenges. sci-hub.senih.govresearchgate.net
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is another enzyme target for which pyridazine analogues have been investigated. Studies have shown that these analogues can lead to the inactivation of PTP1B through a mechanism involving the oxidation of the active site cysteine.
α-Glucosidase: Pyrimidine-fused heterocyclic derivatives, which share structural similarities with pyridazines, have been identified as a novel class of α-glucosidase inhibitors. nih.gov One compound with an aromatic substitution demonstrated strong inhibitory activity against both yeast and mouse intestinal α-glucosidase. nih.gov
Antimicrobial Research
The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Pyridazine derivatives have shown considerable promise in this area, exhibiting activity against a range of bacterial pathogens. nih.govresearchgate.net
Antibacterial Activity (Gram-positive and Gram-negative Strains)
Numerous studies have demonstrated the antibacterial potential of pyridazine-containing compounds. nih.gov For example, newly synthesized pyridazines have shown strong to very strong antibacterial activity against Gram-negative bacteria such as E. coli, P. aeruginosa, and S. marcescens. nih.gov Chloro-derivatives, in particular, exhibited high activity, with Minimum Inhibitory Concentrations (MICs) lower than the antibiotic chloramphenicol. nih.gov
In another study, pyridazinone derivatives were synthesized and evaluated, with compound 7 showing significant activity against E. coli, S. aureus (MRSA), S. typhimurium, and A. baumannii with a MIC value of 7.8 μM. Compound 13 was particularly potent against Gram-negative bacteria, with MICs of 3.74 and 7.48 μM against A. baumannii and P. aeruginosa, respectively. The introduction of different functional groups, such as fluoro or methyl groups, was found to influence the activity spectrum against Gram-positive versus Gram-negative bacteria.
The antimicrobial activity is often influenced by the specific substitutions on the pyridazine ring. For instance, some sulfamoylpyrazolo[3,4-c]pyridazine derivatives have also shown interesting antimicrobial properties. The broad-spectrum activity of many pyridazine derivatives makes them a valuable scaffold for the development of new antibacterial drugs. researchgate.net
| Compound/Derivative Class | Bacterial Strain(s) | Activity (MIC) | Reference |
|---|---|---|---|
| Chloro-derivatives | E. coli, P. aeruginosa, S. marcescens | 0.892–3.744 µg/mL | nih.gov |
| Compound 7 | E. coli, S. aureus (MRSA), S. typhimurium, A. baumannii | 7.8 µM | |
| Compound 13 | A. baumannii | 3.74 µM | |
| Compound 13 | P. aeruginosa | 7.48 µM | |
| Compound 3 | S. aureus (MRSA) | 4.52 µM |
Antifungal Activity
Pyridazine derivatives have been evaluated for their efficacy against various fungal pathogens. tandfonline.com Studies show that these compounds can possess weak to good antifungal activities. nih.gov For instance, a series of novel pyridazin-3(2H)-one derivatives were synthesized and tested against G. zeae, F. oxysporum, and C. mandshurica, with some compounds showing notable inhibition. nih.gov Similarly, other research has confirmed the antifungal potential of pyridazin-3(2H)-one derivatives against fungi such as Fusarium solani and Alternaria solani. tandfonline.com
The introduction of different substituents onto the pyridazine ring system plays a crucial role in determining the antifungal potency. nih.gov Some pyridazine sulfonamides have shown activity against bacterial isolates but did not exhibit significant inhibition against fungal isolates like Candida albicans and Aspergillus niger. tandfonline.com However, other studies have reported that certain pyridazine derivatives demonstrate activity against C. albicans. nih.gov Hydrazone derivatives, which can be incorporated into pyridazine structures, are also recognized as potent antifungal pharmacophores. acs.org Uracil derivatives containing a diazine ring, a class to which pyridazine belongs, are used as antiphotosynthetic herbicides to combat weeds, which includes fungal-like organisms in a broader agricultural context. wikipedia.org
| Derivative Class | Tested Fungi | Observed Activity | Reference |
|---|---|---|---|
| 5-Chloro-6-phenyl-pyridazin-3(2H)-one derivatives | G. zeae, F. oxysporum, C. mandshurica | Compounds 3d, 3e, 3f, 3h, 6b, 7c showed good activities, with inhibition ranging from 38.2% to 47.8% at 50 µg/mL. | nih.gov |
| Pyridazin-3(2H)-one derivatives | Fusarium solani, Alternaria solani, Fusarium semitectum | β-aroylpropionic acid 3, thiosemicarbazone derivative 8, and N-cyanoacetyl dihydropyridazinone derivative 17 showed spectacular results. | tandfonline.com |
| General Pyridazine derivatives | Candida albicans, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis | Saturated and partially saturated pyrrolopyridazine compounds showed stronger activity than aromatic derivatives, particularly against C. albicans and P. aeruginosa. | nih.gov |
| Pyridazine-3-sulfonamides | Candida albicans, Aspergillus niger | No inhibition zone was exerted against the tested fungal isolates. | tandfonline.com |
| Pyridinecarbaldehyde phenylhydrazone derivatives | Various plant pathogenic fungi | Picolinaldehyde phenylhydrazone (1) and nicotinaldehyde phenylhydrazone (2) were identified as promising antifungal lead scaffolds. | acs.org |
Antiviral Activity
The pyridazine scaffold is a component of many biologically active products with demonstrated antiviral properties. nih.gov Research has explored the efficacy of these derivatives against a range of viruses. In one study, newly synthesized pyridazine derivatives were screened for activity against Hepatitis A virus (HAV), with 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govacs.orgnih.govtriazine-3(4H)-thione showing the highest effect. nih.govresearchgate.net
Pyridazine derivatives have also been investigated for their potential against the Human Immunodeficiency Virus (HIV). scholarsresearchlibrary.com For instance, the furo[2,3-c]pyridine (B168854) thiopyrimidine class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) has shown broad and potent antiviral activity against HIV-1, including resistant variants. acs.org The mechanisms of antiviral action for pyridine-containing heterocycles are diverse, including the inhibition of viral polymerases, reverse transcriptase, and viral replication cycles. nih.gov Some phenylpyrazolone-1,2,3-triazole hybrids have shown potential as inhibitors of the SARS-CoV-2 main protease. nih.gov Other studies have focused on the influenza virus, targeting viral neuraminidase, which is crucial for the release of new virus particles from host cells. mdpi.com
| Derivative Class | Target Virus | Key Finding | Reference |
|---|---|---|---|
| Fused Pyridazine derivatives | Hepatitis A Virus (HAV) | Compound 10 showed the highest inhibitory effect against HAV replication. | nih.govresearchgate.net |
| Furo[2,3-c]pyridine thiopyrimidines (NNRTIs) | HIV-1 (including resistant variants) | PNU-142721 was identified as a potent candidate with broad antiviral activity. | acs.org |
| Phenylpyrazolone-1,2,3-triazole Hybrids | SARS-CoV-2 | Some hybrids strongly inhibited the SARS-CoV-2 Main protease with IC50 values lower than the reference drug. | nih.gov |
| Octahydro-1H-quinolizines | Influenza Virus (H1N1) | Derivatives showed the ability to suppress the infectivity of the influenza virus. | mdpi.com |
| General Pyridine/Pyridazine derivatives | Various viruses (HIV, HCV, HBV, RSV, CMV) | Derivatives exhibit a broad range of antiviral activities through multiple mechanisms. | scholarsresearchlibrary.comnih.gov |
Antimycobacterial Efficacy
The search for new treatments for tuberculosis has led to the investigation of various heterocyclic compounds, including pyridazine derivatives. nih.gov A class of N1-substituted-diphenyl ether-bis-pyridazine derivatives demonstrated potent inhibition against Mycobacterium tuberculosis (Mtb), with activity superior to the second-line drug Pyrimethamine. nih.gov These compounds were effective against both replicating and non-replicating Mtb and showed a bactericidal mechanism of action. nih.gov
Isoniazid, a cornerstone drug for tuberculosis treatment, is itself a pyridine derivative (pyridine-4-carbohydrazide). wikipedia.org This highlights the potential of the pyridine and related pyridazine rings in antimycobacterial drug design. Studies on other related heterocycles, such as 2,4-disubstituted pyridine derivatives, have revealed significant bactericidal activity against M. tuberculosis located within human macrophages and against biofilm-forming tubercle bacilli. frontiersin.org Similarly, certain N-(1-hydroxy-1,3-dihydrobenzo[c] acs.orgnih.govoxaborol-6-yl)(hetero)aryl-2-carboxamides, which include pyridazine-like structures, have shown selective inhibition of mycobacterial growth, including against multidrug-resistant isolates. nih.gov
| Derivative Class | Target Mycobacteria | Key Finding | Reference |
|---|---|---|---|
| N1-substituted-diphenyl ether-bis-pyridazine (BP) | M. tuberculosis (Mtb) | Compounds 2a and 3b showed potent inhibition, superior to Pyrimethamine and equal to Cycloserine. | nih.gov |
| Monoindolizine mono-salt skeleton | M. tuberculosis H37Rv | Eight compounds showed very good antimycobacterial activity against aerobic Mtb. | nih.gov |
| 2,4-Disubstituted pyridine derivatives | Intracellular and biofilm-forming M. tuberculosis | Compounds 11 and 15 revealed significant bactericidal activity. | frontiersin.org |
| N-(1-hydroxy-1,3-dihydrobenzo[c] acs.orgnih.govoxaborol-6-yl)(hetero)aryl-2-carboxamides | M. tuberculosis, M. aurum, M. smegmatis, MDR strains | Compound 17 was the most active against M. aurum and M. smegmatis (MIC = 12.82 µM). Halogenated substitution was favorable for activity. | nih.gov |
| Aminothiazole derivatives | M. tuberculosis H37Rv | A 2-pyridyl substituent on the thiazole ring was found to be a key structural requirement for potent activity. | nih.gov |
Antiproliferative and Anticancer Mechanism Exploration (in vitro)
Pyridazine-containing scaffolds are recognized as privileged structures in the design of anticancer agents. nih.gov Their derivatives have shown promise in preclinical studies by inducing cytotoxicity in cancer cells and modulating key biological pathways involved in cancer progression.
Cytotoxicity against Human Cancer Cell Lines
A significant body of research demonstrates the cytotoxic effects of pyridazine derivatives against a wide range of human cancer cell lines. scholarsresearchlibrary.com For example, a series of 3,6-disubstituted pyridazines were screened against the NCI-60 human tumor cell line panel, with one compound, 9e, showing broad-spectrum antiproliferative activity, particularly against renal (A498, 97.91% inhibition) and breast cancer (T-47D, 79.98% inhibition) cell lines. acs.orgnih.gov Another study on 3,6-disubstituted pyridazines found that while they were highly active against breast cancer cell lines T-47D and MDA-MB-231, they had weak activity against the ovarian cancer cell line SKOV-3. tandfonline.com
The nature of the substituents on the pyridazine ring is critical. Thiophene-containing compounds, structurally related to 3-Chloro-6-(thiophen-3-yl)pyridazine, have shown specific anti-proliferative effects. researchgate.netnih.gov Synthetic thiophenes have been found to reduce cell viability in breast cancer cells (MCF-7) and induce chromosomal damage leading to apoptosis. researchgate.net Benzopyridazine derivatives have also been synthesized and tested against HCT-116 (colorectal), HepG2 (liver), and MCF-7 (breast) cancer cells, with several compounds showing superior cytotoxic activity compared to the reference drug doxorubicin (B1662922), especially against the HepG2 cell line. ekb.eg
| Derivative Class | Cancer Cell Lines | Key Cytotoxicity Findings | Reference |
|---|---|---|---|
| 3,6-Disubstituted pyridazines | NCI-60 Panel (including Renal A498, Breast T-47D) | Compound 9e showed high growth inhibition (97.91% on A498, 79.98% on T-47D). | acs.orgnih.gov |
| 3,6-Disubstituted pyridazines | T-47D, MDA-MB-231 (Breast); SKOV-3 (Ovarian) | Compound 11m showed submicromolar IC50 values against both breast cancer lines (0.43 µM on T-47D; 0.99 µM on MDA-MB-231). | tandfonline.comresearchgate.net |
| General Pyridazine derivatives | MCF-7 (Breast), HepG2 (Liver), HCT (Colon) | Different compounds showed selective activity; compounds 4 and 8 were best against MCF-7. | asianpubs.org |
| Pyridazine derivatives | HCT-116 (Colon), MCF-7 (Breast) | Compound 5b showed potent cytotoxicity against HCT-116, with an IC50 lower than imatinib. | researchgate.netjst.go.jp |
| Benzopyridazine derivatives | HCT-116 (Colon), HepG2 (Liver), MCF-7 (Breast) | Compounds 5b-d and 7a,b were highly selective towards HepG2 cells with IC50 values (1.5-1.8 µM) lower than doxorubicin (3.8 µM). | ekb.eg |
| Synthetic thiophenes | MCF-7 (Breast) | All tested thiophenes reduced cell viability (IC50 < 30 µmol/l) and induced apoptosis. | researchgate.net |
| Phenanthro-triazine-3-thiol derivatives | MOLT-4 (Leukemia), MCF-7 (Breast) | Compound P1 was most potent against MOLT-4 (IC50 = 7.1 µM); P11 was potent against MCF-7 (IC50 = 15.4 µM). | semanticscholar.org |
Targeting Specific Biological Pathways in Cancer Progression
The anticancer effects of pyridazine derivatives are often linked to their ability to inhibit specific enzymes and signaling pathways crucial for tumor growth and survival. nih.gov Protein kinases are a primary target, as they regulate multiple pathways involved in cell proliferation and metastasis. nih.govnih.gov
One study designed a series of 3,6-disubstituted pyridazine derivatives to specifically target the c-Jun N-terminal kinase 1 (JNK1) pathway. acs.orgnih.gov The most active compound, 9e, was found to downregulate JNK1 gene expression and reduce the levels of its downstream targets, c-Jun and c-Fos, while restoring the activity of the tumor suppressor p53. acs.orgnih.gov Other pyridazine derivatives have been developed as inhibitors of the Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a key role in angiogenesis. researchgate.netjst.go.jp Compound 5b from one study not only showed potent cytotoxicity but also exhibited high inhibition (92.2%) in a VEGFR kinase assay. jst.go.jp
The tumor suppressor p53 pathway is another critical target. nih.gov Chalcones containing a chlorothiophene moiety, which bear structural resemblance to this compound, have been investigated as anticancer agents that induce apoptosis via the p53-targeted pathway. These compounds are designed to mimic natural and synthetic chalcones known to activate p53 in response to cellular stress, leading to cell cycle arrest or apoptosis. nih.gov
Epigenetic and Immune Modulatory Effects
Beyond direct cytotoxicity and pathway inhibition, some pyridazine-related compounds exhibit epigenetic and immune-modulatory effects. For instance, pyridine-containing heterocycles have been shown to act as inhibitors of histone deacetylase 6 (HDAC6), an enzyme involved in epigenetic regulation. nih.gov
The immune system's interaction with cancer is another area of interest. Certain pyrazoline derivatives, which are structurally related to pyridazines, have been shown to possess anti-inflammatory and immunomodulatory properties. nih.gov In in vitro studies using macrophages stimulated with lipopolysaccharide (LPS), these compounds significantly reduced the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, TNF, and IL-6. nih.gov Another study on pyrazolo[3,4d]pyridazine derivatives found that one compound could downregulate the TNF-α gene and upregulate the IL-22 gene, suggesting a role in modulating digestive system inflammation. researchgate.net These findings indicate that pyridazine-based structures could potentially influence the tumor microenvironment by modulating innate immune responses. nih.govacs.org
Lack of Specific Research Data for this compound Prevents Article Generation
An extensive search for scientific literature and data has revealed a significant lack of specific research findings for the chemical compound This compound within the pharmacological contexts requested. The user-provided outline focuses on several key areas of biological activity, including antihypertensive, antithrombotic, anti-inflammatory, neurodegenerative, and anticonvulsant properties.
Despite a thorough investigation for data related to "this compound," no studies detailing its effects in these specific areas could be located. The available research on pyridazine derivatives focuses on other, structurally related compounds. For instance, studies have been published on the biological activities of molecules such as:
3-hydrazinocycloheptyl[1,2-c]pyridazine (antihypertensive) nih.gov
6-aryl-3-(hydroxypolymethyleneamino)pyridazines (anticonvulsant) nih.gov
6-substituted-3(2H)-pyridazinone derivatives (analgesic and anti-inflammatory) nih.gov
Various other pyridazine compounds in the context of cancer research and neurodegenerative diseases. nih.govmdpi.comacs.org
The provided article outline is well-suited for a broad review of the pharmacological activities of the pyridazine derivative class as a whole. However, the strict instruction to focus solely on This compound cannot be fulfilled, as the specific research required to populate the requested sections does not appear to be publicly available.
Generating an article under these circumstances would require extrapolating data from different compounds, which would be scientifically inaccurate and misleading. It would violate the core instruction to provide detailed and accurate research findings specific to the subject compound.
Therefore, it is not possible to generate the requested article while adhering to the constraints of scientific accuracy and the specific focus on This compound .
Table of Compounds Mentioned
As no article was generated, a table of compounds is not applicable. The compounds found during the search process are listed in the explanation above.
Applications of Pyridazine Scaffolds in Specialized Research Areas
Agrochemical Research and Development
The pyridazine (B1198779) structure is a well-established pharmacophore in the design of new agrochemicals. Research into derivatives has shown a wide range of biological activities, from herbicidal to insecticidal and fungicidal effects.
Herbicidal Properties and Photosynthesis Inhibition
Insecticidal Activity
There is currently a lack of specific published data on the insecticidal activity of 3-Chloro-6-(thiophen-3-yl)pyridazine. The broader class of pyridazine derivatives has been investigated for such properties, with some compounds showing moderate to weak insecticidal effects. researchgate.netresearchgate.net The biological activity of these scaffolds is highly dependent on the specific substituents attached to the pyridazine ring. researchgate.net Therefore, without targeted entomological testing of this compound, its potential as an insecticide cannot be confirmed.
Fungicidal Efficacy
Specific research evaluating the fungicidal efficacy of this compound has not been identified in the reviewed literature. Pyridazine and its derivatives are known to be core structures in the development of new fungicides, but the activity is highly structure-dependent. researchgate.net Preliminary bioassays on other complex pyridazine-containing heterocycles have indicated that some possess weak to moderate fungicidal activity. researchgate.netresearchgate.net The contribution of the thiophen-3-yl group in combination with the chloro-pyridazine core to any potential antifungal action would require specific experimental investigation.
Plant Growth Regulation Studies
Although pyridazine-based compounds are utilized as plant growth regulators, specific studies concerning the effects of this compound on plant growth and development are not found in the available literature. Research on other pyridazine derivatives has demonstrated stimulatory activity, affecting processes such as germination and morphogenesis. researchgate.net The potential for this compound to act as a plant growth regulator is plausible but remains an uninvestigated area of research.
Advanced Materials Science Applications
Heterocyclic compounds, including those with thiophene (B33073) and pyridazine rings, are of significant interest in materials science for their electronic and photophysical properties.
Organic Semiconductor and Optoelectronic Device Research (e.g., OLEDs)
There is no specific research available that details the use or evaluation of this compound in organic semiconductors or optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs). However, the constituent parts of the molecule are relevant to this field. Thiophene-based compounds are well-regarded for their use in advanced electronic devices due to their environmental stability, charge-carrying abilities, and favorable electronic properties. wku.edu Fused thiophene systems are particularly attractive as intermediates for organic semiconductors used in OLEDs and organic thin-film transistors. wku.edu For example, a multi-resonance emitter using a five-membered thiophene core has been shown to enable highly efficient and narrowband green OLEDs. rsc.org The pyridazine ring, being an electron-deficient system, could also influence the charge transport properties of a material. The potential of this compound as a building block for organic electronic materials is yet to be explored.
Due to the absence of specific experimental findings for this compound in the reviewed scientific literature, data tables summarizing its performance in the outlined applications cannot be generated.
Corrosion Inhibition Formulations and Mechanisms
The pyridazine scaffold is a cornerstone in the development of organic corrosion inhibitors, particularly for protecting metals like mild steel in acidic environments. bohrium.combohrium.com The efficacy of pyridazine derivatives stems from their molecular structure, which includes nitrogen heteroatoms with lone pairs of electrons, aromatic π-electrons, and the potential for various functional group substitutions. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that mitigates corrosion. gsconlinepress.com
Research indicates that pyridazine-based inhibitors function through a process of adsorption, adhering to the metal surface and blocking the active sites where corrosion occurs. bohrium.comgsconlinepress.comresearchgate.net The mechanism often involves both physisorption (electrostatic interactions) and chemisorption (coordinate bond formation between the nitrogen atoms and vacant d-orbitals of the metal). Studies using potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) have been crucial in elucidating these mechanisms. PDP studies frequently classify pyridazine derivatives as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. bohrium.comresearchgate.net EIS measurements confirm the formation of a protective film by showing an increase in charge-transfer resistance (Rct) and a decrease in double-layer capacitance (Cdl) as inhibitor concentration rises. bohrium.combohrium.com
The adsorption behavior of these inhibitors on metal surfaces is often described by the Langmuir adsorption isotherm, which suggests the formation of a monolayer of inhibitor molecules on the metal. bohrium.comresearchgate.net Quantum chemical calculations using Density Functional Theory (DFT) further support these experimental findings by correlating the electronic properties of the molecules—such as the energy of the Highest Occupied Molecular Orbital (E-HOMO) and Lowest Unoccupied Molecular Orbital (E-LUMO)—with their inhibition efficiency. gsconlinepress.comresearchgate.net
| Pyridazine Derivative | Metal | Environment | Max Inhibition Efficiency (%) | Key Findings | Reference |
|---|---|---|---|---|---|
| (E)-6-styryl-4,5-dihydropyridazin-3(2H)-ones | Mild Steel | 1 M HCl | Not specified, but effective | Acts as a mixed-type inhibitor; follows Langmuir adsorption isotherm. | bohrium.com |
| PZ-oxy and PZ-yl | Mild Steel | 1 M HCl | 94% and 96% | Adsorption is spontaneous and primarily chemisorptive, forming stable Fe-inhibitor complexes. | bohrium.com |
| 5-benzyl-6-methyl pyridazine-3-thione | Pure Iron | 1 M HCl | 98% | Acts essentially as a cathodic inhibitor. | researchgate.net |
| 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) | Mild Steel | Acidic Media | High (Theoretical) | DFT calculations predict high inhibition efficiency due to favorable electronic properties (E-HOMO, E-LUMO). | gsconlinepress.com |
Fluorescent Probes and Sensors
The pyridazine heterocycle is a versatile platform for designing fluorescent probes and sensors due to its inherent electronic properties and the ability to be chemically modified. mdpi.com Pyridazine-containing molecules can exhibit fluorescence that is sensitive to their environment, making them useful for detecting specific analytes or for bioimaging applications. mdpi.comrsc.org
For instance, pyridazino-1,3a,6a-triazapentalenes (PyTAPs), which are fused tricyclic systems containing a pyridazine ring, exhibit promising fluorescent properties. mdpi.com These scaffolds are chemically stable and can be functionalized through methods like palladium-catalyzed cross-coupling to tune their spectroscopic characteristics. mdpi.comresearchgate.net Such modifications allow for the development of probes with optimized absorption and emission profiles for specific applications, including live-cell imaging. mdpi.comresearchgate.net Studies have demonstrated that certain PyTAP derivatives can be used as fluorescent probes for epifluorescence microscopy in HeLa cells, showing clear emission signals and good photostability. mdpi.com
Other pyridazine derivatives have been designed to act as "turn-on" fluorescent sensors. One such example is a D-A (donor-acceptor) type pyridazine that shows a dramatic increase in fluorescence upon exposure to acid. acs.org The protonation of the pyridazine ring in this molecule leads to significant shifts in the emission wavelength, allowing for multicolor fluorescence and the potential for creating sensors for acids like trifluoroacetic acid (TFA) and for applications in data encryption. acs.org
| Probe/Sensor Type | Key Feature | Application | Emission Range | Reference |
|---|---|---|---|---|
| Pyridazino-1,3a,6a-triazapentalenes (PyTAPs) | Fused 6/5/5 tricyclic scaffold | Cellular imaging | Visible range (e.g., 525 nm) | mdpi.comresearchgate.net |
| Phenelzine-derived pyridazinones | Fluorescent derivatives of a drug | Analysis of phenelzine (B1198762) in urine | Not specified | rsc.org |
| 3,4,5,6-tetrakis(4-methoxyphenyl)pyridazine (TPP) | Acid-induced "turn-on" fluorescence | TFA sensor, data encryption | Blue (406 nm) to Orange-Red (630 nm) | acs.org |
| CF₃-Substituted Pyridine-Based Probes | Push-pull systems | Lipid droplet bioimaging | Blue-green (406–481 nm) | nih.gov |
Polymeric Material Integration for Solar Cells
In the field of photovoltaics, particularly organic solar cells (OSCs) and perovskite solar cells (PSCs), pyridazine and its isomeric pyridine (B92270) derivatives are gaining attention as building blocks for functional materials. nih.govrsc.org The electron-withdrawing nature of the diazine ring is a key property exploited in these applications.
In OSCs, conjugated polymers containing pyridazine units have been synthesized and tested. nih.gov These polymers can be designed to have optimized Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for efficient charge separation and transport in a solar cell. By incorporating electron-withdrawing pyridazine monomers into a polymer backbone, researchers can tune the material's bandgap and electronic characteristics. Initial studies of such polymers in organic solar cells have shown promising power conversion efficiencies (PCEs). nih.gov
In the context of PSCs, pyridine derivatives have been widely used to passivate defects on the surface of the perovskite film, which is a critical strategy for improving both the efficiency and stability of the devices. acs.orgresearchgate.net The nitrogen atom in the pyridine ring can coordinate with uncoordinated lead ions (Pb²⁺) on the perovskite surface, which are common defect sites that lead to charge recombination and device degradation. acs.org Studies comparing different pyridine derivatives have shown that the choice of functional groups on the pyridine ring can influence the effectiveness of this passivation. acs.orgresearchgate.net For instance, pyridine derivatives with bidentate anchoring groups, such as 2-amino-pyridine (Py-NH₂), have been found to be particularly effective, leading to a significant increase in the PCE of carbon-based perovskite solar cells. acs.org
| Application Area | Pyridazine/Pyridine Role | Example Material/Strategy | Observed Improvement | Reference |
|---|---|---|---|---|
| Organic Solar Cells (OSCs) | Electron-withdrawing unit in conjugated polymers | Polymers from pyridazine-based monomers | PCE up to 0.5% for a 1.0 cm² active area | nih.gov |
| Perovskite Solar Cells (PSCs) | Surface defect passivation agent | Pyridine derivatives (Py-NH₂) | PCE increased from 11.55% (control) to 14.75% | acs.org |
| Perovskite Solar Cells (PSCs) | Additive to improve crystal quality and stability | 4-tert-butyl pyridine (TBP) | PCE increased from 13.34% to 17.03%; enhanced moisture stability | researchgate.net |
| Inverted Perovskite Solar Cells (PSCs) | Hole Transport Material (HTM) | Thienoimidazole-pyridine based small molecules | Dopant-free, efficient performance | rsc.org |
Bioisosteric Replacement Strategies in Medicinal Chemistry and Agrochemicals
Bioisosterism is a fundamental strategy in drug design and agrochemical development where a part of a molecule is replaced by another group with similar physical or chemical properties to enhance desired activities or reduce undesirable ones without making major changes to the chemical structure. nih.govencyclopedia.pub The pyridazine ring is increasingly recognized as a valuable bioisostere, particularly as a replacement for a phenyl ring. mdpi.comcambridgemedchemconsulting.com
The unique physicochemical properties of the pyridazine ring make it an attractive bioisostere. nih.gov Compared to a benzene (B151609) ring, the pyridazine ring is more polar and possesses a large dipole moment. This can lead to several advantages:
Improved Physicochemical Properties: Replacing a phenyl group with a pyridazine can significantly lower the lipophilicity (LogP) of a compound, often by one or two log units, which can improve aqueous solubility and bioavailability. cambridgemedchemconsulting.com
Enhanced Target Interactions: The two adjacent nitrogen atoms act as hydrogen bond acceptors, providing robust, dual hydrogen-bonding capacity that can lead to stronger and more specific interactions with biological targets like proteins and enzymes. nih.gov
Modulation of Metabolism: The introduction of the nitrogen atoms can alter the metabolic profile of a compound, potentially blocking sites of undesirable metabolism (e.g., oxidation by cytochrome P450 enzymes) and improving the drug's half-life. nih.gov
This strategy has been successfully applied in medicinal chemistry, leading to the development of drugs with improved profiles. nih.gov Pyridazine and its derivatives are found in compounds with a wide array of biological activities, including antibacterial, antifungal, anticancer, and antihypertensive properties. encyclopedia.pubmdpi.com In agrochemistry, the pyridazine core is present in herbicides and plant growth regulators, where its bioisosteric properties can influence efficacy and selectivity. mdpi.com For example, studies on pyridazine-4-R-acetophenone bioisosteres have shown they can significantly affect wheat germination and seedling growth. mdpi.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis
Impact of Substituent Modifications on Biological Activity and Selectivity
The modification of substituents on the 3-Chloro-6-(thiophen-3-yl)pyridazine core is a key strategy for fine-tuning its biological activity. The chlorine atom at the 3-position and the thiophene (B33073) ring at the 6-position are primary sites for chemical alteration.
The 3-chloro substituent is a critical feature. It not only influences the electronic properties of the pyridazine (B1198779) ring but also serves as a reactive handle for introducing other functional groups. In many heterocyclic scaffolds, a chloro group can engage in halogen bonding with a target protein or act as a leaving group for nucleophilic substitution, allowing for the synthesis of a diverse library of analogs. For instance, replacing the chloro group with amines, ethers, or other functionalities can dramatically alter a compound's binding affinity and selectivity. In related pyridazine series, the 3-chloro position is often exploited to introduce linkers or side chains that can access additional pockets within a target's binding site. nih.gov
The 6-(thiophen-3-yl) substituent plays a crucial role in defining the molecule's shape and electronic distribution. The thiophene ring, a bioisostere of the phenyl ring, offers distinct electronic properties and potential for hydrogen bonding through its sulfur atom. researchgate.net The position of the nitrogen atom in the pyridine (B92270) ring relative to the thiophene substituent can influence the molecule's dipole moment and its ability to act as a hydrogen bond acceptor. Studies on related thiophene-containing heterocycles have shown that the nature and substitution pattern of the thiophene ring can significantly impact biological activity, such as kinase inhibition. nih.gov For example, the substitution on the thiophene ring itself could be explored to enhance potency or modulate physical properties like solubility.
The following table summarizes the potential impact of modifications at these positions, based on general principles observed in related heterocyclic compounds.
| Position | Original Substituent | Potential Modifications | Expected Impact on Activity/Selectivity |
| 3 | -Cl | -NHR, -OR, -SR | Alteration of binding interactions; potential for new hydrogen bonds; modulation of reactivity and metabolic stability. nih.gov |
| 6 | -Thiophen-3-yl | -Thiophen-2-yl, Substituted thiophenes, Other (hetero)aryl groups | Modification of steric and electronic profile; potential for new interactions with the target; can influence pharmacokinetic properties. researchgate.netnih.gov |
Influence of the Pyridazine Ring System on Molecular Interactions and Target Binding
The pyridazine ring is a key structural element of this compound, conferring specific properties that are advantageous for drug design. As a 1,2-diazine, the adjacent nitrogen atoms create a unique electronic distribution and a defined vector for hydrogen bond acceptance. This arrangement can be crucial for anchoring the molecule within the binding site of a biological target, such as a kinase.
The table below outlines the key properties of the pyridazine ring and their implications for drug design.
| Property of Pyridazine Ring | Implication for Molecular Interactions and Target Binding |
| Two adjacent nitrogen atoms | Potential for bidentate hydrogen bonding, enhancing affinity and selectivity for targets like kinases. nih.gov |
| Unique electronic distribution | Influences stacking interactions (π-π or cation-π) with aromatic residues in the binding site. |
| Lower basicity | Can lead to improved pharmacokinetic properties and reduced off-target liabilities. |
| Inherent polarity | May improve aqueous solubility and other physicochemical properties. |
Rational Design Principles for Enhanced Efficacy and Specificity
Based on the structural analysis of this compound and related compounds, several rational design principles can be proposed to enhance its efficacy and specificity as a potential therapeutic agent.
Scaffold Hopping and Bioisosteric Replacement: While the this compound core is a promising starting point, further optimization could involve replacing the thiophene ring with other five- or six-membered heterocycles (e.g., furan, pyrrole, pyridine, or pyrazole). This approach, known as scaffold hopping or bioisosteric replacement, can lead to improved binding, better selectivity, and more favorable ADME (absorption, distribution, metabolism, and excretion) properties. For example, replacing a phenyl ring with a thiophene or pyridine ring has been shown to increase cytotoxicity in certain anticancer compounds.
Structure-Based Design and Molecular Modeling: Utilizing computational tools such as molecular docking and molecular dynamics simulations can provide insights into the binding mode of this compound with its putative biological target. nih.govnih.gov These studies can reveal key interactions and suggest specific modifications to enhance binding affinity. For instance, if docking studies indicate a nearby hydrophobic pocket, extending a substituent from the thiophene ring could capture additional favorable interactions.
Hybridization and Fragment-Based Approaches: Another strategy involves combining the this compound scaffold with other pharmacophores known to have activity against a specific target. This hybridization approach aims to create a new molecule with synergistic or additive effects. For example, attaching a known kinase-inhibiting fragment to the 3-position via displacement of the chloro group could lead to a potent and selective inhibitor.
The following table summarizes these rational design principles.
| Design Principle | Description | Example Application |
| Scaffold Hopping | Replacing parts of the molecule with structurally related but electronically distinct groups. | Replacing the thiophen-3-yl group with a substituted phenyl or a different heterocycle to improve target engagement or physicochemical properties. |
| Structure-Based Design | Using knowledge of the target's three-dimensional structure to guide inhibitor design. | Modifying substituents to form specific hydrogen bonds or hydrophobic interactions with amino acid residues in the target's active site, as predicted by docking studies. nih.gov |
| Hybridization | Combining the core scaffold with other known active fragments. | Attaching a pharmacophore from another known inhibitor to the pyridazine ring to create a novel, potent compound. nih.gov |
By systematically applying these principles, the this compound scaffold can be further developed into highly efficacious and specific drug candidates for a range of therapeutic applications.
Q & A
Q. What are the established synthetic routes for 3-Chloro-6-(thiophen-3-yl)pyridazine, and what reaction conditions are critical for high yield?
Answer: The synthesis typically involves cross-coupling reactions between halogenated pyridazine precursors and thiophene derivatives. Key steps include:
- Nucleophilic Aromatic Substitution (SNAr): Reacting 3,6-dichloropyridazine with a thiophen-3-yl nucleophile (e.g., Grignard or lithiated thiophene) under inert atmosphere at 0–25°C .
- Catalytic Coupling: Using transition-metal catalysts (e.g., Pd(PPh₃)₄) to couple 3-chloro-6-iodopyridazine with thiophen-3-yl boronic acid in a Suzuki-Miyaura reaction .
- Purification: Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product.
Critical conditions include strict moisture control, stoichiometric equivalence of reactants, and monitoring reaction progress via TLC or HPLC .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Answer: Use a multi-technique approach:
- NMR Spectroscopy:
- ¹H NMR: Peaks for pyridazine protons (δ 8.2–9.0 ppm) and thiophene protons (δ 6.8–7.5 ppm).
- ¹³C NMR: Confirm substitution patterns (e.g., C-Cl at ~150 ppm) .
- Mass Spectrometry (HRMS): Molecular ion peak matching the theoretical mass (C₉H₅ClN₂S: exact mass ~208.98 g/mol) .
- X-ray Crystallography: Resolve crystal structure to validate bond lengths/angles (e.g., C-Cl bond ~1.73 Å; thiophene-pyridazine dihedral angle <10°) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during the synthesis of this compound?
Answer: Byproduct analysis and optimization strategies include:
- Solvent Screening: Polar aprotic solvents (e.g., DMF, THF) enhance solubility but may increase side reactions. Dichloromethane reduces hydrolysis risks .
- Temperature Control: Lower temperatures (0–5°C) minimize decomposition of reactive intermediates.
- Catalyst Loading: Pd-based catalysts at 2–5 mol% balance cost and efficiency .
- Design of Experiments (DoE): Use factorial designs to assess interactions between variables (e.g., solvent, temperature, catalyst) and identify optimal conditions .
Q. What methodologies are effective for evaluating the biological activity of this compound against kinase targets?
Answer:
- Kinase Inhibition Assays:
- In vitro: Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-competitive assays (IC₅₀ determination via fluorescence polarization) .
- Cellular Models: Test antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare with control compounds (e.g., imatinib for tyrosine kinases) .
- Molecular Docking: Simulate binding interactions with kinase active sites (e.g., PyMOL, AutoDock) to rationalize structure-activity relationships (SAR) .
Q. How should researchers address contradictions in reported biological activity data for pyridazine derivatives?
Answer:
- Comparative Meta-Analysis: Compile data from multiple studies (e.g., IC₅₀ values, assay conditions) to identify outliers. Adjust for variables like cell line heterogeneity or buffer composition .
- Dose-Response Validation: Replicate experiments under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
- Proteomic Profiling: Use high-throughput screening (e.g., kinome-wide profiling) to confirm target specificity and off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
